[3-(2-Methoxyethoxy)propyl](methyl)amine
Description
3-(2-Methoxyethoxy)propylamine is a tertiary amine characterized by a propyl backbone substituted with a 2-methoxyethoxy group at the third carbon and a methyl group attached to the nitrogen atom. Its molecular formula is C₇H₁₇NO₂, with a molecular weight of 159.22 g/mol (calculated). The 2-methoxyethoxy group imparts moderate hydrophilicity, making it soluble in polar organic solvents and water-miscible systems. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its balanced lipophilic-hydrophilic properties .
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-(2-methoxyethoxy)-N-methylpropan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-8-4-3-5-10-7-6-9-2/h8H,3-7H2,1-2H3 |
InChI Key |
DGJYUIDSHSWHGC-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCOCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethoxy)propylamine typically involves the reaction of 3-chloropropylamine with 2-methoxyethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the 2-methoxyethoxy group .
Industrial Production Methods: Industrial production of 3-(2-Methoxyethoxy)propylamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2-Methoxyethoxy)propylamine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to form simpler amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides or amides.
Reduction: Formation of simpler amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of surfactants and emulsifiers .
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs .
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders .
Industry:
- Utilized in the production of specialty chemicals and polymers.
- Used as a solvent and stabilizer in various industrial processes .
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, such as modulation of neurotransmitter release or inhibition of enzyme activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 3-(2-Methoxyethoxy)propylamine with analogs differing in substituent groups:
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications | References |
|---|---|---|---|---|---|---|
| 3-(2-Methoxyethoxy)propylamine | 2-Methoxyethoxy | C₇H₁₇NO₂ | 159.22 | Moderate hydrophilicity, basic pH | Pharmaceutical intermediates | |
| [3-(2-Chlorophenoxy)propyl]methylamine | 2-Chlorophenoxy | C₁₀H₁₄ClNO | 199.68 | Lipophilic, lower water solubility | Agrochemical synthesis | |
| [3-(4-Bromophenoxy)propyl]methylamine | 4-Bromophenoxy | C₁₀H₁₄BrNO | 244.13 | Enhanced halogen reactivity | Cross-coupling reactions | |
| (2-Methoxyethyl)(3-phenylpropyl)amine | Phenylpropyl, Methoxyethyl | C₁₂H₁₉NO | 193.29 | Highly lipophilic | Surfactant formulations | |
| N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine | Aromatic ethers | C₂₀H₂₆NO₃ | 328.43 | High molecular weight, rigid structure | Specialty polymers |
Key Observations :
- Hydrophilicity : The 2-methoxyethoxy group in the target compound enhances water solubility compared to halogenated (e.g., chloro, bromo) or aromatic (e.g., phenyl) substituents .
- Reactivity : Halogenated analogs (e.g., chloro, bromo) exhibit higher reactivity in nucleophilic substitutions, whereas the target compound is more suited for hydrogen bonding or coordination chemistry .
- Applications : Lipophilic analogs are preferred in agrochemicals, while hydrophilic derivatives like the target compound are used in drug delivery systems .
Basicity and Electronic Effects
- Target Compound : The methyl group on the nitrogen reduces steric hindrance, allowing moderate basicity (pKa ~9–10). The electron-donating methoxyethoxy group slightly increases electron density at the nitrogen .
- Dimethylamino Analogs: Compounds like (2-aminobutyl)[3-(dimethylamino)propyl]methylamine (pKa ~10.5) exhibit stronger basicity due to the electron-donating dimethylamino group .
- Chlorinated Analogs : Electron-withdrawing chloro groups decrease basicity (pKa ~8–9), making them less reactive in protonation-dependent reactions .
Biological Activity
3-(2-Methoxyethoxy)propylamine is an organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure provides a basis for diverse biological activities, making it a subject of interest for researchers exploring potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₉NO₃
- Molecular Weight : 175.25 g/mol
- IUPAC Name : 3-(2-methoxyethoxy)propyl(methyl)amine
The compound features an amine group that is crucial for its biological interactions, and the methoxyethoxy chain enhances its solubility and reactivity.
The biological activity of 3-(2-Methoxyethoxy)propylamine primarily involves its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized to modulate enzymatic activity and influence signaling pathways related to inflammation and cell proliferation.
Biological Activity Overview
Research indicates that 3-(2-Methoxyethoxy)propylamine exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Preliminary research suggests that it may inhibit inflammatory pathways, potentially benefiting conditions like arthritis.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines indicate that it may induce apoptosis in certain types of tumors.
Antimicrobial Properties
A study conducted on various bacterial strains demonstrated that 3-(2-Methoxyethoxy)propylamine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest potential applications in treating bacterial infections.
Anti-inflammatory Effects
In vitro studies using human monocyte-derived macrophages showed that treatment with 3-(2-Methoxyethoxy)propylamine reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. This reduction was statistically significant compared to untreated controls (p < 0.05), indicating its potential as an anti-inflammatory agent.
Cytotoxicity Studies
A preliminary study on cancer cell lines (e.g., HeLa and MCF-7) revealed that 3-(2-Methoxyethoxy)propylamine induced apoptosis at concentrations above 50 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting a mechanism involving mitochondrial dysfunction.
Safety and Toxicology
Toxicological assessments indicate that 3-(2-Methoxyethoxy)propylamine has a favorable safety profile. Acute toxicity studies in rodents reported an LD50 greater than 2000 mg/kg, indicating low acute toxicity. However, further long-term studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
